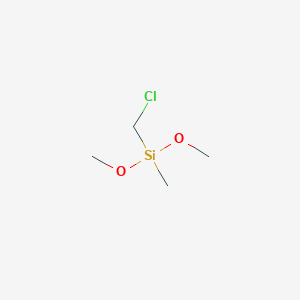
4,6-Dichloro-2,5-diphenylpyrimidine
Overview
Description
4,6-Dichloro-2,5-diphenylpyrimidine is a nucleobase derivative with the molecular formula C16H10Cl2N2 and a molecular weight of 301.17 g/mol . This compound is characterized by its two chlorine atoms at positions 4 and 6 on the pyrimidine ring, and two phenyl groups at positions 2 and 5. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is known that 4,6-dichloro-2,5-diphenylpyrimidine is a nucleobase derivative , which suggests that it may interact with nucleic acids or proteins that bind to nucleic acids.
Mode of Action
It has been used as an electrophile in the synthesis of h-chelate containing 2-quinazolylacetonitrile derivatives by reacting with 2-cyanomethylquinazoline .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-2,5-diphenylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,5-diphenylpyrimidine with chlorine gas in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective chlorination at the 4 and 6 positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2,5-diphenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products: The major products of these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield a 4,6-diamino-2,5-diphenylpyrimidine derivative .
Scientific Research Applications
4,6-Dichloro-2,5-diphenylpyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dichloro-6-methylpyrimidine
- 2,5-Dichloropyridine
- 2,3-Dichloropyridine
Comparison: 4,6-Dichloro-2,5-diphenylpyrimidine is unique due to its specific substitution pattern and the presence of phenyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
4,6-dichloro-2,5-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-14-13(11-7-3-1-4-8-11)15(18)20-16(19-14)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZDNTMHIDTVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399479 | |
| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29133-99-1 | |
| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2,5-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,6-dichloro-2,5-diphenylpyrimidine in the synthesis of new chemical entities?
A1: this compound acts as an electrophile in the synthesis of novel 2-quinazolylacetonitrile and 4-pyrimidylideneacetonitrile derivatives. [, ] These derivatives are formed via electrophilic substitution reactions where the chlorine atoms in this compound are replaced by nucleophilic 2-cyanomethylquinazoline or 2-cyanomethylpyridine derivatives, respectively. [, ]
Q2: Why are researchers interested in synthesizing compounds containing the H-chelate structure?
A2: The H-chelates synthesized using this compound are of interest due to their potential as polymethine chromophore systems. [] These systems are important in various applications, including dyes and pigments, optical materials, and biological probes. Further research on these novel H-chelates could lead to advances in these areas.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)






